molecular formula C18H27NO7 B13713869 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid

3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid

Cat. No.: B13713869
M. Wt: 369.4 g/mol
InChI Key: JTSOLDVPXQGTJP-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the trimethoxyphenyl moiety through a series of coupling reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The trimethoxyphenyl moiety may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the trimethoxy groups, resulting in different chemical and biological properties.

    3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid: Contains fewer methoxy groups, which may affect its reactivity and interactions.

    3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric Acid: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

Molecular Formula

C18H27NO7

Molecular Weight

369.4 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(3,4,5-trimethoxyphenyl)butanoic acid

InChI

InChI=1S/C18H27NO7/c1-18(2,3)26-17(22)19-12(10-15(20)21)7-11-8-13(23-4)16(25-6)14(9-11)24-5/h8-9,12H,7,10H2,1-6H3,(H,19,22)(H,20,21)

InChI Key

JTSOLDVPXQGTJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)CC(=O)O

Origin of Product

United States

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